molecular formula C40H40F2N2O2S2 B3238616 6,7-Difluoro-2,3-bis(3-(hexyloxy)phenyl)-5,8-di(thiophen-2-yl)quinoxaline CAS No. 1416047-43-2

6,7-Difluoro-2,3-bis(3-(hexyloxy)phenyl)-5,8-di(thiophen-2-yl)quinoxaline

Cat. No.: B3238616
CAS No.: 1416047-43-2
M. Wt: 682.9 g/mol
InChI Key: ZCRFPEOUYWPDMV-UHFFFAOYSA-N
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Description

6,7-Difluoro-2,3-bis(3-(hexyloxy)phenyl)-5,8-di(thiophen-2-yl)quinoxaline is a fluorinated quinoxaline derivative with a donor-acceptor (D-A) molecular architecture. Its structure features:

  • Quinoxaline core: A planar, electron-deficient aromatic system functionalized with fluorine atoms at the 6,7-positions, enhancing electron-accepting properties.
  • Hexyloxy side chains: Two 3-(hexyloxy)phenyl groups at the 2,3-positions improve solubility in organic solvents (e.g., chloroform, toluene) and enable solution processability .
  • Thiophene substituents: Electron-rich thiophene units at the 5,8-positions act as donor moieties, facilitating charge transport and light absorption in the visible range .

This compound is primarily utilized in optoelectronic devices, such as polymer solar cells (PSCs) and organic light-emitting diodes (OLEDs). Its fluorination and side-chain engineering optimize energy levels, film morphology, and charge-carrier mobility .

Properties

IUPAC Name

6,7-difluoro-2,3-bis(3-hexoxyphenyl)-5,8-dithiophen-2-ylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H40F2N2O2S2/c1-3-5-7-9-21-45-29-17-11-15-27(25-29)37-38(28-16-12-18-30(26-28)46-22-10-8-6-4-2)44-40-34(32-20-14-24-48-32)36(42)35(41)33(39(40)43-37)31-19-13-23-47-31/h11-20,23-26H,3-10,21-22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRFPEOUYWPDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC(=C1)C2=NC3=C(C(=C(C(=C3N=C2C4=CC(=CC=C4)OCCCCCC)C5=CC=CS5)F)F)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H40F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6,7-Difluoro-2,3-bis(3-(hexyloxy)phenyl)-5,8-di(thiophen-2-yl)quinoxaline (CAS No. 1416047-43-2) is a synthetic compound that belongs to the quinoxaline family, known for its diverse biological activities. This compound has gained attention due to its potential applications in antimicrobial therapy and other pharmacological areas. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and other relevant biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C40H40F2N2O2S2C_{40}H_{40}F_2N_2O_2S_2, with a molecular weight of approximately 682.88 g/mol. The compound features a quinoxaline core substituted with thiophene rings and hexoxyphenyl groups, which contribute to its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of quinoxaline derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains.

  • Antibacterial Activity :
    • A study investigated the antibacterial efficacy of quinoxaline derivatives against Gram-positive and Gram-negative bacteria. Compounds demonstrated minimal inhibitory concentration (MIC) values ranging from 0.25 to 1 mg/L against strains such as Staphylococcus aureus and Enterococcus faecium, including antibiotic-resistant variants like MRSA (Methicillin-resistant Staphylococcus aureus) .
    • The quinoxaline derivatives were effective in inhibiting biofilm formation by these bacteria, which is crucial for treating chronic infections .
  • Antifungal Activity :
    • While specific data on antifungal activity for this particular compound is limited, quinoxaline derivatives generally show promise against various fungal pathogens. The structural similarities suggest potential antifungal properties that warrant further investigation .

Structure-Activity Relationship (SAR)

The biological activity of quinoxaline derivatives is influenced by their structural components. The presence of fluorine atoms and long-chain alkoxy groups has been associated with enhanced lipophilicity and cellular permeability, which may contribute to their antimicrobial efficacy .

Case Studies

  • In Vitro Studies :
    • In vitro assays demonstrated that certain quinoxaline derivatives exhibited potent antibacterial effects against a broad spectrum of bacteria, including resistant strains. These studies utilized standard microdilution broth methods to determine MICs and assessed biofilm eradication capabilities .
  • Biofilm Inhibition :
    • A specific study highlighted the ability of certain derivatives to disrupt biofilm formation in Staphylococcus aureus, which is critical in clinical settings where biofilms pose significant treatment challenges .

Data Summary

Biological Activity MIC (mg/L) Target Bacteria Notes
Antibacterial0.25 - 1Staphylococcus aureusEffective against MRSA
Antibacterial0.5 - 1Enterococcus faeciumEffective against VRE
Biofilm FormationN/AStaphylococcus aureusInhibitory effects observed

Comparison with Similar Compounds

Key Compounds:

Target Compound: 6,7-Difluoro-2,3-bis(3-(hexyloxy)phenyl)-5,8-di(thiophen-2-yl)quinoxaline

Non-Fluorinated Analog: 2,3-Bis(3-(octyloxy)phenyl)-5,8-di(thiophen-2-yl)quinoxaline (PPyQx)

Nitro-Substituted Analog: 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline

Property Target Compound PPyQx (Non-Fluorinated) Nitro-Substituted Analog
HOMO (eV) -5.21 -5.15 Not Reported
LUMO (eV) -3.44 -3.44 Not Reported
Optical Bandgap (eV) 1.77 1.77 ~2.1 (estimated from UV-Vis)
Solubility High (hexyloxy chains) High (octyloxy chains) Low (rigid nitro group)
π–π Stacking (Å) 3.6 3.9 3.8 (distorted by nitro)
Applications PSCs, HER catalysts PSCs Crystallography studies

Key Findings :

  • Fluorination: The 6,7-difluoro substitution lowers the HOMO level by ~0.06 eV compared to non-fluorinated analogs, improving open-circuit voltage (VOC) in solar cells .
  • Side Chains : Hexyloxy groups provide balanced solubility and π–π interactions, whereas longer octyloxy chains (in PPyQx) reduce crystallinity but improve film uniformity .
  • Nitro Groups : Introduce steric hindrance, distorting molecular planarity and reducing device compatibility .

Impact of Donor/Acceptor Units

Key Compounds:

Target Compound: Thiophene donor + fluorinated quinoxaline acceptor.

EDOT-Based Analog: 5,8-Bis(EDOT)-2,3-di(thiophen-2-yl)quinoxaline

Pyrene-Based Analog: PPyQxff (pyrene donor + fluorinated quinoxaline)

Property Target Compound EDOT-Based Analog Pyrene-Based Analog (PPyQxff)
Absorption Range (nm) 400–700 350–600 400–700
Charge Mobility Moderate (thiophene donor) High (EDOT enhances conjugation) High (pyrene broadens absorption)
Synthesis Complexity Moderate High (EDOT requires electropolymerization) High (pyrene functionalization)

Key Findings :

  • Thiophene Donors: Provide moderate charge mobility and broad absorption but require fluorination to optimize energy levels.
  • EDOT Donors: Improve electropolymerization efficiency and charge transport but demand chlorinated solvents for processing .
  • Pyrene Donors: Extend absorption to near-infrared (NIR) regions, enabling tandem solar cell applications .

Role of Alkoxy Chain Length

Key Compounds:

Target Compound : Hexyloxy chains (C6).

Octyloxy Analog: 5,8-Dibromo-6,7-difluoro-2,3-bis(3-(octyloxy)phenyl)quinoxaline

Property Hexyloxy (C6) Octyloxy (C8)
Solubility in CHCl₃ 25 mg/mL 35 mg/mL
Film Morphology Dense, uniform Smooth but less crystalline
Device Performance Higher PCE (due to optimal π–π) Lower PCE (reduced crystallinity)

Key Findings : Shorter hexyloxy chains improve π–π stacking (3.6 Å vs. 3.9 Å in octyloxy analogs), enhancing charge transport in devices .

Q & A

Q. What are the recommended synthetic pathways for 6,7-difluoroquinoxaline derivatives, and how can reaction conditions be optimized for high yields?

Answer: The synthesis typically involves condensation reactions under reflux conditions. For example:

  • Step 1 : React 2,3-diaminoquinoxaline precursors with fluorinated and substituted aryl aldehydes (e.g., 3-(hexyloxy)benzaldehyde) in acetic acid at reflux (~18 hours) .
  • Step 2 : Purification via neutralization (e.g., 6 M NaOH), filtration, and recrystallization. Yields >90% are achievable with precise stoichiometric control of fluorinated intermediates .
  • Key Optimization : Use anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar) to minimize side reactions. Monitor reaction progress via TLC or HPLC .

Q. How do alkoxy side chains (e.g., hexyloxy) influence solubility and processability in organic electronic applications?

Answer: Alkoxy chains (e.g., hexyloxy or octyloxy) enhance solubility in chlorinated solvents (dichloromethane) and polar aprotic solvents (THF, DMF), critical for solution-based device fabrication (e.g., spin-coating). For instance:

  • Solubility Data : Fluorinated quinoxalines with hexyloxy substituents exhibit solubility >20 mg/mL in chloroform, enabling thin-film processing .
  • Impact on Morphology : Long alkyl chains reduce crystallinity, promoting amorphous domains in polymer blends, which improves charge transport in organic solar cells .

Q. What characterization techniques are essential for verifying the structure of fluorinated quinoxaline derivatives?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., δ ~7.0–8.5 ppm for thiophenyl protons; δ ~160–165 ppm for fluorinated carbons) .
  • X-ray Diffraction (XRD) : Resolves crystal packing and dihedral angles (e.g., thiophene-quinoxaline planarity ~3–8°) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₄₄H₅₀F₂N₂O₂S₂: calculated 703.016 Da) .

Advanced Research Questions

Q. How does fluorination at the 6,7-positions affect electronic properties (HOMO/LUMO levels) in donor-acceptor polymers?

Answer:

  • HOMO/LUMO Modulation : Fluorination lowers HOMO levels by ~0.2–0.3 eV due to electron-withdrawing effects, enhancing open-circuit voltage (VOC) in solar cells .

  • Optoelectronic Data :

    PolymerHOMO (eV)LUMO (eV)Bandgap (eV)
    PPyQx-5.4-3.61.77
    PPyQxff-5.6-3.61.77
    Fluorination reduces HOMO without altering LUMO, optimizing charge transfer .

Q. What mechanistic insights explain the enhanced hydrogen evolution reaction (HER) rates in cycloplatinated polymer dots (Pdots) incorporating this quinoxaline derivative?

Answer:

  • Charge Separation : Covalent integration of 6,7-difluoroquinoxaline into Pdots promotes exciton dissociation, increasing HER rates by 12× compared to physical blends .

  • Catalytic Data :

    Pt Content (mol%)HER Rate (mmol h⁻¹ g⁻¹)
    0%1.3
    15%12.7
    • Role of Fluorine : Fluorine stabilizes charge-separated states via dipole interactions, reducing recombination .

Q. How do thiophene-phenyl stacking interactions influence charge transport in bulk heterojunction (BHJ) solar cells?

Answer:

  • Crystallographic Analysis : Thiophene-phenyl π-π stacking distances of ~3.5–3.7 Å facilitate interchain charge hopping .

  • Device Performance :

    Active LayerPCE (%)JSC (mA/cm²)
    PTB7-Th:PC71BM8.516.2
    Ternary (DB-Qx)9.818.1
    Thiophene’s electron-rich nature enhances hole mobility (μh ~10⁻³ cm²/Vs) .

Q. What strategies resolve contradictions in R-factor values during crystallographic refinement of fluorinated quinoxalines?

Answer:

  • Data Handling : Use SHELXL with anisotropic displacement parameters for non-H atoms. Apply constraints (e.g., C-H = 0.93 Å, Uiso = 1.2×Ueq of carrier atoms) to refine hydrogen positions .

  • R-factor Benchmarking :

    Reflection ThresholdR1 (F²)wR2 (F²)
    I > 2σ(I)0.0620.199
    All data0.0720.210
    Discrepancies arise from weak reflections (F² < 2σ(F²)); exclude these for reliable refinement .

Q. Why do certain thiophene-quinoxaline derivatives exhibit anomalous planarity in crystal structures, and how does this affect optoelectronic properties?

Answer:

  • Steric vs. Electronic Effects : Planar conformations (dihedral angles <5°) occur when electron-deficient quinoxaline cores align with electron-rich thiophenes, enabling intramolecular charge transfer (ICT). Non-planar conformations (>80°) arise from steric hindrance (e.g., bulky alkoxy groups) .
  • Optical Impact : Planar structures show redshifted absorption (λmax ~550 nm vs. 520 nm for non-planar), broadening light-harvesting in visible spectra .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Difluoro-2,3-bis(3-(hexyloxy)phenyl)-5,8-di(thiophen-2-yl)quinoxaline
Reactant of Route 2
Reactant of Route 2
6,7-Difluoro-2,3-bis(3-(hexyloxy)phenyl)-5,8-di(thiophen-2-yl)quinoxaline

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